molecular formula C22H20ClN3 B2589983 2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazole CAS No. 337920-61-3

2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazole

Cat. No.: B2589983
CAS No.: 337920-61-3
M. Wt: 361.87
InChI Key: IPHAFTBBGVGZFA-UHFFFAOYSA-N
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Description

2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazole is a complex organic compound with a molecular formula of C20H19ClN3. This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings. The presence of a pyridine ring, chlorinated at the 6-position, and various methyl substitutions, makes this compound particularly interesting for various scientific applications.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The presence of the pyridine ring and chlorination may enhance its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives and chlorinated pyridines. Compared to these compounds, 2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazole is unique due to its specific substitutions and the combination of structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its complex structure allows for a wide range of chemical reactions and interactions, making it a valuable tool for chemists, biologists, and medical researchers.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3/c1-14-4-6-17(7-5-14)13-26-20-11-16(3)15(2)10-19(20)25-22(26)18-8-9-21(23)24-12-18/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHAFTBBGVGZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C(=C3)C)C)N=C2C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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